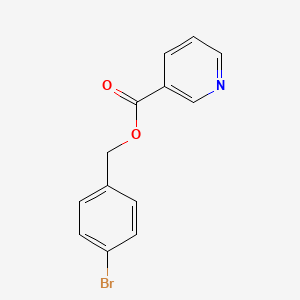

(4-bromophenyl)methyl pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-bromobenzyl nicotinate” is a chemical compound with the molecular formula C13H10BrNO2 . It is a derivative of benzyl nicotinate, which is a rubefacient and vasodilator used in combination with analgesics in topical preparations .

Synthesis Analysis

The synthesis of “4-bromobenzyl nicotinate” is not explicitly mentioned in the available resources. However, a related compound, 4-bromobenzyl alcohol, can be selectively oxidized to 4-bromobenzaldehyde or 4-bromobenzoic acid with Oxone . The synthesis of nicotinate compounds has also been discussed in the context of biosynthesis of Nicotinamide Mononucleotide .

Molecular Structure Analysis

The molecular structure of “4-bromobenzyl nicotinate” consists of a bromobenzyl group attached to a nicotinate group . The bromobenzyl group is a benzyl group substituted with a bromine atom, and the nicotinate group is derived from nicotinic acid, a form of vitamin B3 .

Chemical Reactions Analysis

Specific chemical reactions involving “4-bromobenzyl nicotinate” are not detailed in the available resources. However, the bromoaryl group of 4-bromobenzaldehyde, a related compound, may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde .

Physical and Chemical Properties Analysis

The specific physical and chemical properties of “4-bromobenzyl nicotinate” are not detailed in the available resources. However, it is known that the compound has a molecular formula of C13H10BrNO2 and an average mass of 292.128 Da .

Wirkmechanismus

The mechanism of action of “4-bromobenzyl nicotinate” is not explicitly mentioned in the available resources. However, benzyl nicotinate, a related compound, is known to act as a rubefacient and vasodilator . Nicotine, another related compound, acts as an agonist at nicotinic acetylcholine receptors .

Safety and Hazards

The specific safety and hazards associated with “4-bromobenzyl nicotinate” are not detailed in the available resources. However, related compounds such as 4-bromobenzyl alcohol and 4-bromobenzyl bromide are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions for “4-bromobenzyl nicotinate” are not explicitly mentioned in the available resources. However, the biosynthesis of nicotinate compounds, such as Nicotinamide Mononucleotide, is currently attracting much attention due to its non-toxic reaction conditions and low amounts of isomers .

Eigenschaften

IUPAC Name |

(4-bromophenyl)methyl pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-12-5-3-10(4-6-12)9-17-13(16)11-2-1-7-15-8-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUOLTVDWWRULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methoxyphenyl)carbamothioyl]butanamide](/img/structure/B5732046.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)

![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)

![2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5732071.png)

![1-(3-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)

![[2-(4-Ethoxyphenyl)-2-oxoethyl] propanoate](/img/structure/B5732095.png)